![molecular formula C21H19F3N4O4S B6546267 N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 946347-07-5](/img/structure/B6546267.png)
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
This compound is a substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivative . It has been designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The morpholine ring in the compound adopts a chair conformation, with the exocyclic N-C bond in an equatorial orientation . The 1,6-dihydropyridazine ring is essentially planar, with a maximum deviation of 0.014 (1) A˚, and forms a dihedral angle of 40.16 (7) with the plane of the benzene ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.21 . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
- The title compound was initially synthesized by S¸u¨ku¨rog˘lu et al. (2006). It was found to possess an analgesic effect comparable to that of aspirin .
- These drugs exhibit analgesic and anti-inflammatory activities but are limited by serious side effects such as blood dyscrasias .
- Designing and synthesizing novel compounds based on morpholinopyridazinone scaffolds could contribute to the search for potent TB drugs .
Analgesic Properties
Anti-Inflammatory Activity
Tuberculosis Research
Computational Chemistry and Molecular Modeling
Future Directions
properties
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O4S/c22-21(23,24)32-17-5-7-18(8-6-17)33(29,30)27-16-3-1-15(2-4-16)19-9-10-20(26-25-19)28-11-13-31-14-12-28/h1-10,27H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKKPSGSQKJRLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide |
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